

Spectroscopic properties (NMR, IR, Mass Spec) of n-butylamine.

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Compound of Interest

Compound Name: Butylamine

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Spectroscopic Profile of n-Butylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **n-butylamine** (butan-1-amine), a primary aliphatic amine with the chemical formula $\text{CH}_3(\text{CH}_2)_3\text{NH}_2$. This document details the compound's characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering valuable data and methodologies for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **n-butylamine**. Both ^1H and ^{13}C NMR provide distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms within the molecule.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **n-butylamine** in deuterated chloroform (CDCl_3) typically exhibits four distinct signals corresponding to the protons on the four carbon atoms and the amine group. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atom, leading to a downfield shift for the protons on the α -carbon.

Table 1: ^1H NMR Spectroscopic Data for n-**Butylamine** in CDCl_3

Protons	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration
-CH ₃ (C4)	~0.92	Triplet (t)	~7.3	3H
-CH ₂ - (C3)	~1.35	Sextet	~7.4	2H
-CH ₂ - (C2)	~1.43	Quintet	~7.2	2H
-CH ₂ - (C1)	~2.68	Triplet (t)	~7.1	2H
-NH ₂	~1.77	Singlet (broad)	-	2H

Note: The chemical shift of the -NH₂ protons can be variable and is often observed as a broad singlet due to quadrupole broadening and chemical exchange. Its integration corresponds to two protons.

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum of n-**butylamine** in CDCl_3 displays four signals, each corresponding to one of the four carbon atoms in the butyl chain.

Table 2: ^{13}C NMR Spectroscopic Data for n-**Butylamine** in CDCl_3

Carbon Atom	Chemical Shift (δ) (ppm)
C4 (-CH ₃)	~13.9
C3 (-CH ₂)	~20.4
C2 (-CH ₂)	~36.5
C1 (-CH ₂ -)	~42.2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of n-**butylamine** exhibits characteristic absorption bands corresponding to the vibrational modes of its amine and alkyl groups.

Table 3: Key IR Absorption Bands for n-**Butylamine**

Wavenumber (cm ⁻¹)	Vibrational Mode	Description
3370 & 3290	N-H Stretch	Two distinct peaks characteristic of a primary amine (asymmetric and symmetric stretching)[1]
2950 - 2850	C-H Stretch	Strong absorptions from the alkyl chain
1650 - 1580	N-H Bend (Scissoring)	Characteristic bending vibration of the primary amine group
1465	C-H Bend (Scissoring)	Methylene group bending
1380	C-H Bend (Rocking)	Methyl group bending
1250 - 1020	C-N Stretch	Stretching vibration of the carbon-nitrogen bond in an aliphatic amine[2]
910 - 665	N-H Wag	Broad absorption characteristic of primary amines[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For n-**butylamine**, with a molecular weight of 73.14 g/mol, the mass spectrum shows a molecular ion peak and characteristic fragment ions. The fragmentation is dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[3][4]

Table 4: Mass Spectrometry Data for n-**Butylamine**

m/z	Relative Abundance (%)	Fragment Ion
73	~5	$[\text{CH}_3(\text{CH}_2)_3\text{NH}_2]^+$ (Molecular Ion)
58	~12	$[\text{CH}_3\text{CH}_2\text{CH}=\text{NH}_2]^+$
44	~100	$[\text{CH}_2=\text{NH}_2]^+$ (Base Peak)
30	~100	$[\text{CH}_2\text{NH}_2]^+$ (Base Peak)
28	~25	$[\text{C}_2\text{H}_4]^+$

Note: The base peak is the most intense peak in the mass spectrum and is assigned a relative abundance of 100%. In many sources, the base peak for n-**butylamine** is cited as m/z 30, resulting from the alpha-cleavage and loss of a propyl radical.[4]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (^1H and ^{13}C)

Sample Preparation:

- Dissolve approximately 10-20 mg of n-**butylamine** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Data Acquisition:

- Place the NMR tube in the spectrometer.
- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.

- Acquire the spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Co-add 16 scans for a good signal-to-noise ratio.
- Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.
- Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals and determine the coupling constants.

¹³C NMR Data Acquisition:

- Use the same sample prepared for ¹H NMR.
- Acquire the spectrum using a proton-decoupled pulse sequence.
- Typical parameters include a 30° pulse angle, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is typically required due to the low natural abundance of ¹³C.
- Process the FID with an exponential window function and Fourier transform.
- Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place one drop of neat n-**butylamine** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

Data Acquisition (FT-IR):

- Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

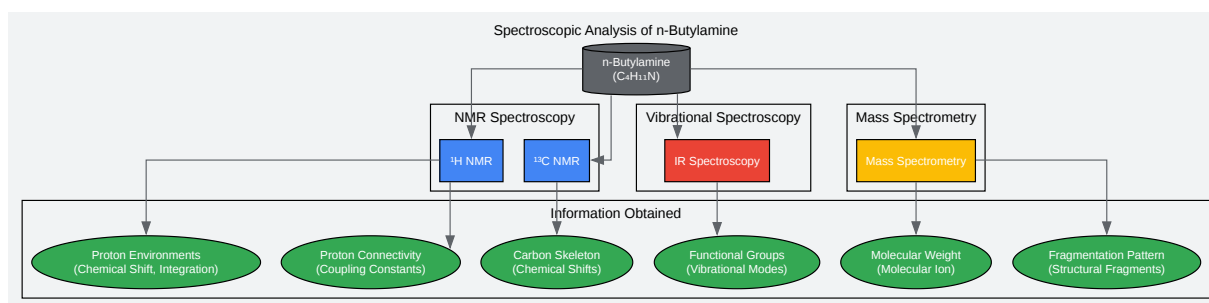
- Introduce a small amount of n-**butylamine** into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet. For liquid samples, a heated inlet system is used to vaporize the sample.

Data Acquisition (EI-MS):

- The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.
- The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

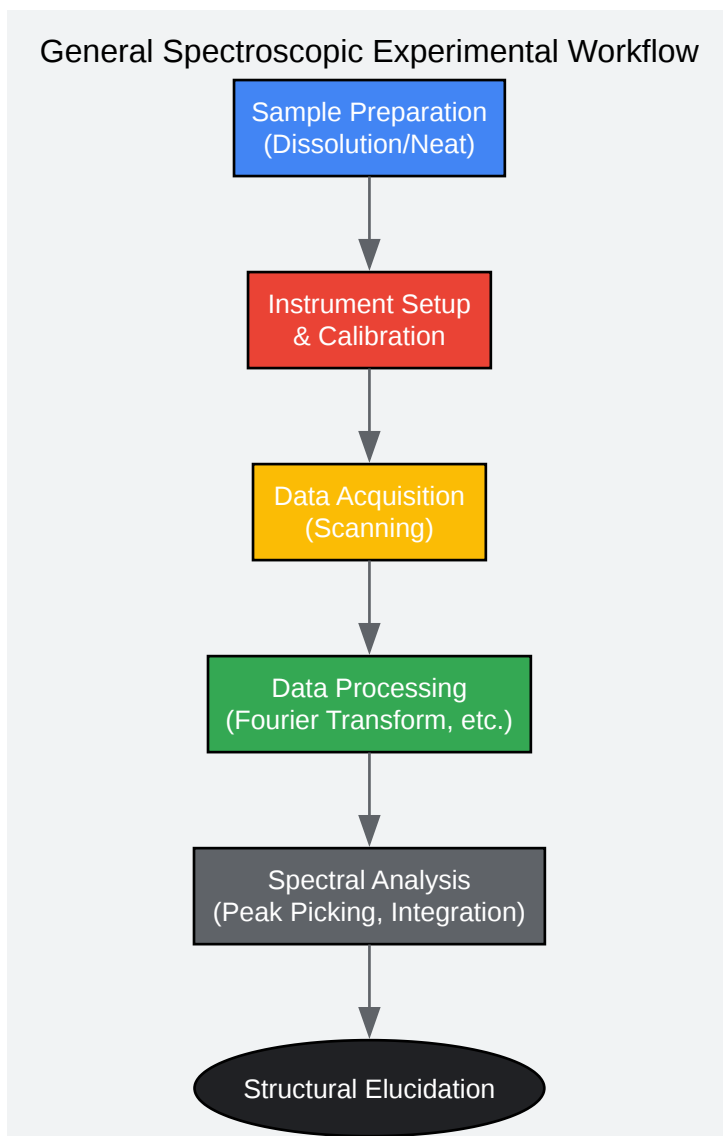
Visualizations

The following diagrams illustrate the relationships between the different spectroscopic techniques and a generalized workflow for spectroscopic analysis.



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Caption: Relationship between spectroscopic techniques and the structural information they provide for n-**butylamine**.



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Caption: A generalized workflow for conducting spectroscopic analysis.

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